molecular formula C16H23FN2O3 B8126776 4-(6-Fluoro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Fluoro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8126776
M. Wt: 310.36 g/mol
InChI Key: PSLXJDNBCKMBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Fluoro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorinated pyridine ring, a piperidine ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(6-Fluoro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring can interact with receptor sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Fluoro-pyridin-2-yloxymethyl)-benzonitrile
  • 6-Fluoropyridin-2-ylboronic acid

Uniqueness

4-(6-Fluoro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its fluorinated pyridine ring and piperidine ring with a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-[(6-fluoropyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-12(8-10-19)11-21-14-6-4-5-13(17)18-14/h4-6,12H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLXJDNBCKMBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.